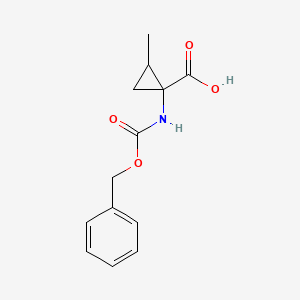![molecular formula C10H21NO3 B13549881 Carbamic acid, [(1S)-1-ethyl-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B13549881.png)
Carbamic acid, [(1S)-1-ethyl-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TERT-BUTYL N-[(3S)-1-HYDROXYPENTAN-3-YL]CARBAMATE is a chemical compound with the molecular formula C10H21NO3 and a molecular weight of 203.28 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL N-[(3S)-1-HYDROXYPENTAN-3-YL]CARBAMATE typically involves the reaction of tert-butyl carbamate with an appropriate alcohol under acidic or basic conditions . One common method involves the use of tert-butyl carbamate and a hydroxyl-containing compound in the presence of a catalyst such as palladium or a base like cesium carbonate .
Industrial Production Methods
Industrial production of TERT-BUTYL N-[(3S)-1-HYDROXYPENTAN-3-YL]CARBAMATE often employs flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
TERT-BUTYL N-[(3S)-1-HYDROXYPENTAN-3-YL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide . The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
TERT-BUTYL N-[(3S)-1-HYDROXYPENTAN-3-YL]CARBAMATE has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of TERT-BUTYL N-[(3S)-1-HYDROXYPENTAN-3-YL]CARBAMATE involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions . It can also interact with proteins and other biomolecules, affecting their structure and function .
Comparación Con Compuestos Similares
TERT-BUTYL N-[(3S)-1-HYDROXYPENTAN-3-YL]CARBAMATE can be compared with other similar compounds such as:
tert-Butyl carbamate: A simpler compound with similar protective group properties.
tert-Butanesulfinamide: Used in stereoselective synthesis of amines.
tert-Butyl-N-methylcarbamate: Another carbamate derivative with different reactivity.
The uniqueness of TERT-BUTYL N-[(3S)-1-HYDROXYPENTAN-3-YL]CARBAMATE lies in its specific structure, which allows for unique interactions and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H21NO3 |
|---|---|
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
tert-butyl N-[(3S)-1-hydroxypentan-3-yl]carbamate |
InChI |
InChI=1S/C10H21NO3/c1-5-8(6-7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m0/s1 |
Clave InChI |
BUQMELIOJVZHGM-QMMMGPOBSA-N |
SMILES isomérico |
CC[C@@H](CCO)NC(=O)OC(C)(C)C |
SMILES canónico |
CCC(CCO)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


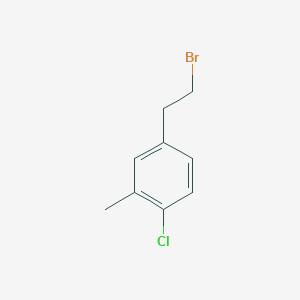

![5-Methylimidazo[1,2-a]pyrazine-2-acetic acid](/img/structure/B13549811.png)
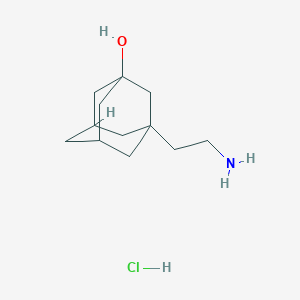
![4-methyl-N-(naphthalen-2-yl)bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13549816.png)

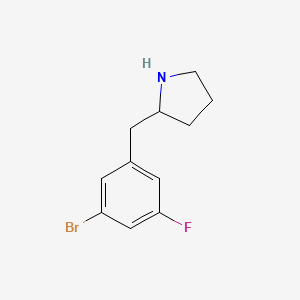
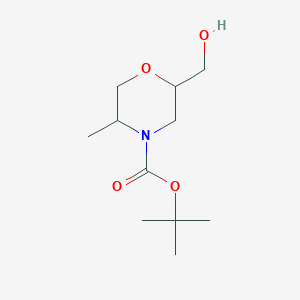
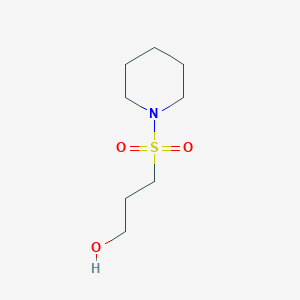
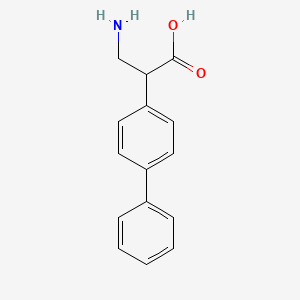
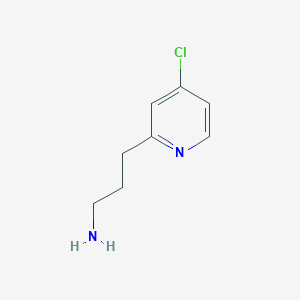

![2-{2-[(Tert-butoxy)carbonyl]-6,9-dioxa-2-azaspiro[4.5]decan-7-yl}aceticacid](/img/structure/B13549861.png)
